molecular formula C9H8N2O4 B12876750 4-((5-Hydroxy-3-methylisoxazol-4-yl)methylene)-3-methylisoxazol-5(4H)-one

4-((5-Hydroxy-3-methylisoxazol-4-yl)methylene)-3-methylisoxazol-5(4H)-one

Cat. No.: B12876750
M. Wt: 208.17 g/mol
InChI Key: MQOVAKQJAKULLB-XVNBXDOJSA-N
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Description

“4-((5-Hydroxy-3-methylisoxazol-4-yl)methylene)-3-methylisoxazol-5(4H)-one” is a complex organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes two isoxazole rings connected by a methylene bridge and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((5-Hydroxy-3-methylisoxazol-4-yl)methylene)-3-methylisoxazol-5(4H)-one” typically involves the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine.

    Introduction of the methylene bridge: This step involves the condensation of the two isoxazole rings using a suitable methylene donor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The isoxazole rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted isoxazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “4-((5-Hydroxy-3-methylisoxazol-4-yl)methylene)-3-methylisoxazol-5(4H)-one” involves its interaction with specific molecular targets and pathways. The hydroxyl group and the isoxazole rings play a crucial role in its binding to enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound with a single isoxazole ring.

    3-Methylisoxazole: A derivative with a methyl group on the isoxazole ring.

    5-Hydroxyisoxazole: A derivative with a hydroxyl group on the isoxazole ring.

Uniqueness

“4-((5-Hydroxy-3-methylisoxazol-4-yl)methylene)-3-methylisoxazol-5(4H)-one” is unique due to its dual isoxazole rings connected by a methylene bridge and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

(4E)-3-methyl-4-[(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)methylidene]-1,2-oxazol-5-one

InChI

InChI=1S/C9H8N2O4/c1-4-6(8(12)14-10-4)3-7-5(2)11-15-9(7)13/h3,10H,1-2H3/b7-3+

InChI Key

MQOVAKQJAKULLB-XVNBXDOJSA-N

Isomeric SMILES

CC1=C(C(=O)ON1)/C=C/2\C(=NOC2=O)C

Canonical SMILES

CC1=C(C(=O)ON1)C=C2C(=NOC2=O)C

Origin of Product

United States

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